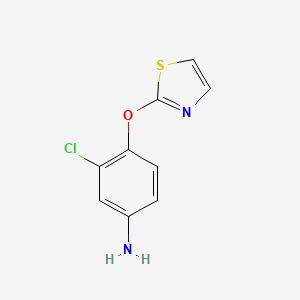

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

Description

Properties

IUPAC Name |

3-chloro-4-(1,3-thiazol-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJZLFXZSAWBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline typically involves the reaction of 3-chloroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 3-chloroaniline reacts with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: Thiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication . The chloro group may enhance the compound’s binding affinity to its target by forming additional interactions, such as hydrogen bonds or van der Waals forces .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

- Molecular Formula : C₁₀H₉ClN₂OS

- Molecular Weight : 240.71 g/mol

- CAS Registry Number : 851545-79-4

- Purity : Discontinued commercial availability (CymitQuimica), but research-grade purity was previously ≥95% .

Structural Features: This compound consists of an aniline backbone substituted at the 3-position with chlorine and at the 4-position with a 1,3-thiazol-2-yloxy group.

Comparative Analysis with Similar Compounds

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

- Molecular Formula : C₁₅H₁₁ClN₂S

- Molecular Weight : 286.77 g/mol

- CAS Number : 54883-32-8

- Key Differences: Substituent: A 4-chlorophenyl group is attached to the thiazole ring instead of a hydroxyl-linked thiazole. Physicochemical Properties: Higher molecular weight (286.77 vs. 240.71) and increased hydrophobicity due to the chlorophenyl group. Applications: Used as a research chemical in drug discovery, with solubility in DMSO and methanol .

3-Chloro-4-(4-chlorophenoxy)aniline

- Molecular Formula: C₁₂H₉Cl₂NO

- Molecular Weight : 258.11 g/mol

- CAS Number : 101747-85-5

- Key Differences: Substituent: A dichlorophenoxy group replaces the thiazolyloxy moiety. Reactivity: The absence of heterocyclic nitrogen/sulfur reduces hydrogen-bonding capacity but increases lipophilicity. Applications: Versatile intermediate in pharmaceutical synthesis, notably in antimicrobial agents .

3-Chloro-4-(pyridin-2-ylmethoxy)aniline

- Molecular Formula : C₁₂H₁₁ClN₂O

- Molecular Weight : 242.68 g/mol

- CAS Number : 524955-09-7

- Key Differences :

- Substituent : Pyridylmethoxy group instead of thiazolyloxy.

- Electronic Effects : The pyridine ring introduces a stronger electron-withdrawing effect, altering reactivity in nucleophilic substitution reactions.

- Applications : Key intermediate in synthesizing HER2 kinase inhibitors for cancer therapy .

3-Chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline

- Molecular Formula : C₁₂H₇Cl₂F₃N₂O

- Molecular Weight : 329.10 g/mol

- CAS Number: Not explicitly listed (referenced via safety data)

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Pharmacological Implications

- Thiazole vs. Pyridine derivatives, however, are preferred in kinase inhibitors due to their planar structure and π-π stacking capabilities .

- Chlorine Substitution : Chlorine at the 3-position increases electrophilicity, facilitating nucleophilic aromatic substitution reactions in drug synthesis .

- Trifluoromethyl Groups : Compounds like 3-Chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline show improved pharmacokinetic profiles due to reduced metabolic degradation .

Biological Activity

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Chemical Formula : C₉H₈ClN₃OS

- Molecular Weight : 227.69 g/mol

The synthesis typically involves the etherification of 3-chloro-4-hydroxyaniline with 1,3-thiazole derivatives under controlled conditions, leading to the formation of the desired compound.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by modulating oxidative stress pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing cellular defenses against oxidative damage.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that it suppresses COX-2 activity effectively, which is crucial for reducing inflammation in various conditions.

The above table summarizes the IC₅₀ values for the compound compared to celecoxib, a well-known anti-inflammatory drug.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown potential antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Cellular Signaling Modulation

This compound is known to activate the Nrf2 pathway, which leads to the upregulation of genes involved in detoxification and antioxidant defense mechanisms. This activation plays a critical role in protecting cells from oxidative stress.

Enzyme Interaction

The compound interacts with several enzymes involved in inflammation and oxidative stress response, enhancing its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Effects :

-

Antioxidant Activity Assessment :

- Evaluated through DPPH radical scavenging assays.

- The compound exhibited significant scavenging ability, indicating its potential as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline, and how do reaction conditions influence yield?

- Methodology :

- Ullmann Coupling : React 3-chloro-4-aminophenol with 2-bromothiazole in the presence of a copper catalyst (e.g., CuI) and a base (e.g., KCO) in DMF at 110–120°C for 12–24 hours .

- Nucleophilic Aromatic Substitution : Substitute a leaving group (e.g., nitro or halogen) at the 4-position of aniline with a thiazolyloxy group under basic conditions (e.g., NaOH in ethanol) .

- Reductive Amination : Reduce nitro intermediates (e.g., 3-chloro-4-nitro-(1,3-thiazol-2-yloxy)benzene) using H/Pt/C or NaBH to yield the aniline derivative .

- Key Considerations : Optimize solvent polarity, temperature, and catalyst loading to minimize side reactions (e.g., over-substitution).

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : Use reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm to assess purity and retention time .

- NMR : H and C NMR confirm substitution patterns (e.g., thiazole ring integration at δ 7.2–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve crystal structures using SHELX software to validate bond lengths/angles and intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density on the aromatic ring. The chlorine atom at the 3-position acts as an electron-withdrawing group, directing electrophiles to the para position relative to the thiazolyloxy group .

- Compare activation energies for substitutions at different positions using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported biological activities of thiazole-aniline hybrids?

- Case Study : If one study reports antimicrobial activity while another finds no effect:

- Assay Variability : Compare MIC (minimum inhibitory concentration) protocols, bacterial strains, and solvent systems (e.g., DMSO vs. aqueous buffers) .

- Structural Modifications : Test analogs with varied substituents (e.g., replacing chlorine with fluorine) to isolate pharmacophoric groups .

- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to statistically evaluate dose-response trends across studies.

Q. How does the thiazolyloxy group influence solubility and bioavailability in pharmacokinetic studies?

- Solubility Profiling :

| Property | Value/Observation | Method |

|---|---|---|

| LogP | ~3.8 (predicted) | HPLC retention |

| Aqueous Solubility | <1 mg/mL (pH 7.4) | Shake-flask |

- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve absorption .

Experimental Design Challenges

Designing a stability study for this compound under varying pH and temperature conditions

- Protocol :

Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at 0, 7, 14, and 30 days .

Identify degradation products (e.g., hydrolysis of the thiazole ring) using HR-MS/MS .

- Mitigation : Add antioxidants (e.g., BHT) or store lyophilized samples at –20°C.

Optimizing catalytic systems for large-scale synthesis without column chromatography

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.